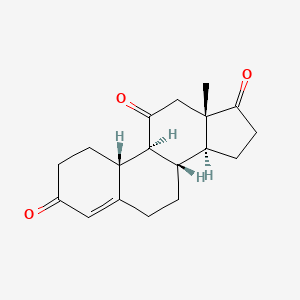

Estr-4-ene-3,11,17-trione

Description

Structure

3D Structure

Properties

CAS No. |

6615-01-6 |

|---|---|

Molecular Formula |

C18H22O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S)-13-methyl-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11,17-trione |

InChI |

InChI=1S/C18H22O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h8,12-14,17H,2-7,9H2,1H3/t12-,13-,14-,17+,18-/m0/s1 |

InChI Key |

QLNOWXZCDMQJRK-PUMWCKSCSA-N |

SMILES |

CC12CC(=O)C3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34 |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Other CAS No. |

6615-01-6 |

Synonyms |

estr-4-ene-3,11,17-trione |

Origin of Product |

United States |

Endogenous Biosynthesis and Physiological Pathways of 4 Ene 3,11,17 Trione Steroids

Precursor Substrates and Enzymatic Transformations in Steroidogenesis

The journey to Androst-4-ene-3,11,17-trione (11KA4) begins with foundational steroid precursors in the adrenal glands. The synthesis is initiated from cholesterol, which is converted to pregnenolone (B344588). genome.jp Through the Δ⁵-pathway, pregnenolone is transformed into dehydroepiandrosterone (B1670201) (DHEA). oup.com DHEA is then converted to androstenedione (B190577) (A4), a critical branching point in steroidogenesis. oup.comacpjournals.org Androstenedione serves as the primary substrate for entry into the 11-oxygenated androgen pathway. The subsequent enzymatic steps are crucial for the formation of 11KA4.

The key transformations are:

11β-hydroxylation of Androstenedione : The enzyme CYP11B1 catalyzes the 11β-hydroxylation of androstenedione (A4) to produce 11β-hydroxyandrostenedione (11OHA4). oup.comkarger.com This is the rate-limiting step that commits the substrate to the 11-oxygenated pathway.

Oxidation to 11-ketoandrostenedione : 11OHA4 is then oxidized by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) to form Androst-4-ene-3,11,17-trione (11KA4). oup.comnih.gov This conversion is a prerequisite for the subsequent synthesis of the potent androgen 11-ketotestosterone (B164220). oup.com

Table 1: Enzymatic Transformations Leading to Androst-4-ene-3,11,17-trione

| Precursor Substrate | Enzyme | Product |

|---|---|---|

| Dehydroepiandrosterone (DHEA) | 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) | Androstenedione (A4) |

| Androstenedione (A4) | Cytochrome P450 11β-hydroxylase (CYP11B1) | 11β-hydroxyandrostenedione (11OHA4) |

| 11β-hydroxyandrostenedione (11OHA4) | 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) | Androst-4-ene-3,11,17-trione (11KA4) |

Role of Specific Cytochrome P450 Enzymes in Trione (B1666649) Formation (e.g., CYP11B1, CYP19)

Cytochrome P450 enzymes are critical catalysts in steroid biosynthesis. In the context of Androst-4-ene-3,11,17-trione (11KA4) formation, CYP11B1 and CYP19A1 have distinct and important roles.

CYP11B1 (Steroid 11β-hydroxylase) : This enzyme, located in the inner mitochondrial membrane of adrenal cortex cells, is indispensable for the synthesis of all 11-oxygenated androgens. karger.comgenecards.org Its primary function in this pathway is to catalyze the conversion of androstenedione (A4) to 11β-hydroxyandrostenedione (11OHA4), the direct precursor of 11KA4. karger.comendocrine-abstracts.org The adrenal-specific expression of CYP11B1 is the reason the 11-oxygenated androgen pathway originates in the adrenal glands. oup.com

CYP19A1 (Aromatase) : This enzyme is responsible for the conversion of androgens to estrogens. genome.jpbio-rad.com It acts on androstenedione, the same precursor used by CYP11B1, but directs it away from the 11-oxygenated pathway by converting it to estrone (B1671321). bio-rad.com Therefore, CYP19A1 does not participate in the formation of Androst-4-ene-3,11,17-trione; instead, it competes for the same substrate, influencing the flux of steroids between the androgenic and estrogenic pathways.

Table 2: Function of Key Cytochrome P450 Enzymes in Steroidogenesis

| Enzyme | Gene Name | Primary Function in C19 Steroid Metabolism | Relevance to Androst-4-ene-3,11,17-trione Formation |

|---|---|---|---|

| Steroid 11β-hydroxylase | CYP11B1 | Catalyzes the 11β-hydroxylation of androstenedione to 11β-hydroxyandrostenedione. karger.com | Essential for the synthesis of the direct precursor to Androst-4-ene-3,11,17-trione. |

| Aromatase | CYP19A1 | Catalyzes the aromatization of androstenedione to estrone. genome.jpbio-rad.com | Does not form Androst-4-ene-3,11,17-trione; diverts its precursor to the estrogen synthesis pathway. |

Intermediacy in the 11-Oxygenated Androgen Pathway

Androst-4-ene-3,11,17-trione (11KA4) is a pivotal intermediate metabolite in the 11-oxygenated androgen pathway. It sits (B43327) between the initial adrenal-derived precursor and the final potent androgen. oup.com After its formation from 11OHA4, circulating 11KA4 serves as a substrate for androgen-activating enzymes in various peripheral tissues, such as adipose tissue. oup.comnih.gov

The most crucial role of 11KA4 is as the direct precursor to 11-ketotestosterone (11KT), an androgen with potency comparable to testosterone (B1683101). nih.govnih.gov This conversion is catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3). oup.comfrontiersin.org Research has shown that AKR1C3 is significantly more efficient at converting 11KA4 to 11KT than it is at converting androstenedione to testosterone, highlighting the importance of this pathway in generating active androgens. nih.govnih.gov Thus, 11KA4 acts as a key stepping-stone, enabling the peripheral synthesis of a potent androgen from an adrenal-derived precursor.

Metabolic Interconversion with Other Steroid Hormones

Androst-4-ene-3,11,17-trione (11KA4) is part of a network of metabolic interconversions that modulate the activity of the 11-oxygenated androgen pathway. These conversions are catalyzed by various hydroxysteroid dehydrogenase enzymes in both the adrenals and peripheral tissues.

The main interconversions involving 11KA4 are:

Formation from 11β-hydroxyandrostenedione (11OHA4) : The irreversible oxidation of 11OHA4 to 11KA4 is catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), which is notably expressed in mineralocorticoid target tissues like the kidney. oup.comnih.gov

Conversion to 11-ketotestosterone (11KT) : In peripheral tissues, 11KA4 is reduced at the C17 position by aldo-keto reductase 1C3 (AKR1C3) to form the potent androgen 11KT. oup.comnih.govfrontiersin.org

Reconversion from 11-ketotestosterone (11KT) : The reverse reaction, the oxidation of 11KT back to 11KA4, can be catalyzed by oxidative 17β-hydroxysteroid dehydrogenases, such as HSD17B2. oup.com This allows for the regulation and deactivation of the potent 11KT.

Table 3: Metabolic Interconversions of Androst-4-ene-3,11,17-trione

| Starting Steroid | Enzyme | Resulting Steroid | Reaction Type |

|---|---|---|---|

| 11β-hydroxyandrostenedione (11OHA4) | 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) | Androst-4-ene-3,11,17-trione (11KA4) | Oxidation |

| Androst-4-ene-3,11,17-trione (11KA4) | Aldo-keto reductase 1C3 (AKR1C3) | 11-ketotestosterone (11KT) | Reduction |

| 11-ketotestosterone (11KT) | 17β-hydroxysteroid dehydrogenase type 2 (HSD17B2) | Androst-4-ene-3,11,17-trione (11KA4) | Oxidation |

Enzymatic Regulation and Molecular Mechanisms of 4 Ene 3,11,17 Trione Steroids

Aromatase Enzyme Modulation

Aromatase (cytochrome P450 19A1) is a critical enzyme in steroidogenesis, responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgen precursors. nih.goviu.edu Its inhibition is a significant therapeutic strategy. oup.com Steroidal inhibitors, particularly those with a 4-ene-dione structure, have been extensively studied for their ability to modulate aromatase activity.

Analogues such as Androst-4-ene-3,6,17-trione (4-AT) function as mechanism-based irreversible inhibitors, also known as suicide substrates. nih.govwikipedia.org The inactivation process is not direct but requires enzymatic transformation by aromatase itself. oup.com The mechanism involves the enzyme recognizing the inhibitor as a substrate, initiating a series of oxidative reactions, typically at the C-19 methyl group, which is the natural site of action for aromatization. oup.comnih.gov

Research on Androst-4-ene-3,6,17-trione has shown that its inactivation pathway proceeds through the formation of 19-hydroxy and 19-oxo intermediates. nih.govnih.gov Further oxygenation of the 19-oxo intermediate is believed to yield a highly reactive electrophilic species. nih.gov This reactive molecule then covalently binds to the enzyme's active site, leading to its permanent inactivation. nih.govoup.com A study investigating this mechanism proposed that a 4β,5β-epoxy-19-oxo derivative is the likely reactive electrophile that irreversibly binds to the aromatase active site. nih.gov This process of irreversible binding and inactivation is time-dependent and requires the presence of the cofactor NADPH. oup.comoup.com

The effectiveness of irreversible inhibitors is quantified through kinetic analysis, which determines parameters such as the inhibitor concentration that causes 50% inhibition (IC50), the inactivation rate constant (k_inact), and the initial binding affinity (K_i). These inhibitors typically exhibit time- and concentration-dependent inactivation of the enzyme. iu.edunih.gov

For instance, 10-(2-propynyl)-estr-4-ene-3,17-dione (MDL 18,962), another mechanism-based inhibitor, demonstrated potent, irreversible inhibition of aromatase in cultured human fibroblasts. nih.gov Kinetic analysis revealed an apparent K_i of 2.75 nM for competitive inhibition and a K_i of 7.6 nM for the irreversible inactivation process. nih.gov Similarly, a synthesized candidate for the reactive electrophile of Androst-4-ene-3,6,17-trione, 4β,5β-epoxyandrosta-3,6,17,19-tetraone, was shown to inactivate aromatase with a K_I of 88 µM and a k_inact of 0.071 min⁻¹ in the absence of NADPH. nih.gov The presence of NADPH stimulated the inactivation rate. nih.gov

| Inhibitor | Enzyme Source | K_i (nM) | IC50 (nM) | k_inact (min⁻¹) | K_I (µM) | Conditions | Citation |

| 10-(2-propynyl)-estr-4-ene-3,17-dione | Human Fibroblasts | 2.75 (competitive) | 4.0-8.6 | - | - | Simultaneous incubation | nih.gov |

| 10-(2-propynyl)-estr-4-ene-3,17-dione | Human Fibroblasts | 7.6 (inactivation) | - | - | - | Preincubation | nih.gov |

| 4β,5β-epoxyandrosta-3,6,17,19-tetraone | Human Placenta | - | - | 0.071 | 88 | No NADPH | nih.gov |

| 4β,5β-epoxyandrosta-3,6,17,19-tetraone | Human Placenta | - | - | 0.133 | - | With NADPH | nih.gov |

The crystal structure of human placental aromatase reveals a specific androgen-binding cleft within a large inner cavity. mdpi.com This active site contains a prosthetic heme group and is lined with both hydrophobic and polar amino acid residues that are crucial for substrate and inhibitor binding. mdpi.comtandfonline.com

Molecular docking studies have elucidated the key interactions between aromatase and its inhibitors. mdpi.comtandfonline.com Effective binding involves interactions with several key residues. Hydrophobic interactions are common with amino acids such as Ile133, Phe134, Phe221, Trp224, Ala306, Val370, Val373, Met374, and Leu477. tandfonline.com Polar interactions, including hydrogen bonding, frequently occur with residues like Arg115 and Thr310. tandfonline.com Specifically, the amino acids Arg115, Phe134, Phe221, Trp224, and Met374 have been identified as particularly important for the inhibitory activity of various compounds. nih.gov

Before irreversible inactivation occurs, steroidal inhibitors like Estr-4-ene-3,11,17-trione analogues act as competitive inhibitors, vying with the natural substrate (e.g., androstenedione) for binding to the active site. nih.gov Their structural similarity to the substrate allows them to fit within the active site pocket, a necessary first step before the enzyme's catalytic machinery transforms them into the reactive species that leads to irreversible inactivation. nih.govoup.com

Kinetic Analysis of Irreversible Enzyme Inactivation

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme primarily located in the endoplasmic reticulum of key metabolic tissues, including the liver and adipose tissue. mdpi.commdpi.com It catalyzes the conversion of inactive cortisone (B1669442) to active cortisol in humans, thereby regulating local glucocorticoid levels. nih.govoup.com Inhibition of 11β-HSD1 is a therapeutic target for metabolic disorders. mdpi.comnih.gov

The interaction between inhibitors and 11β-HSD1 is critically dependent on specific structural features within the enzyme's active site. The catalytic activity of 11β-HSD1 involves a conserved Tyr-(Xaa)3-Lys motif, along with a key serine residue (Ser170) that helps to correctly position the substrate for reaction. nih.gov

In vitro, 11β-HSD1 demonstrates bidirectional activity, capable of both 11β-dehydrogenation (oxidation) and 11-oxoreduction (reduction), though it primarily functions as a reductase in vivo. mdpi.comoup.com The enzyme utilizes NADPH as a cofactor for its reductase activity. nih.gov

The substrate specificity and catalytic efficiency of 11β-HSD1 can vary significantly between species. bioscientifica.com Studies comparing the enzyme from humans, mice, rats, hamsters, dogs, and guinea pigs have revealed differences in kinetic parameters for various substrates. nih.govbioscientifica.com While the kinetic differences for the glucocorticoid substrate cortisone are relatively modest among some species (human, hamster, guinea pig), others show lower catalytic efficiency. bioscientifica.com

Furthermore, 11β-HSD1 has a broad substrate specificity beyond glucocorticoids, metabolizing other steroids and sterols. nih.gov A notable example is its role in the metabolism of the secondary bile acid 7-oxolithocholic acid (7-oxoLCA). nih.gov The enzyme efficiently reduces 7-oxoLCA, with significant activity observed in human, mouse, rat, hamster, and dog enzymes, but notably absent in the guinea-pig enzyme. nih.gov This highlights the species-specific nature of its catalytic function.

| Substrate | Enzyme Source | K_m (µM) | V_max (nmol·mg⁻¹·h⁻¹) | Citation |

| Cortisone | Human | 2.6 | 133 | bioscientifica.com |

| Cortisone | Mouse | 2.5 | 69 | bioscientifica.com |

| Cortisone | Rat | 5.2 | 119 | bioscientifica.com |

| Cortisone | Hamster | 2.8 | 148 | bioscientifica.com |

| Cortisone | Dog | 2.5 | 32 | bioscientifica.com |

| Cortisone | Guinea Pig | 3.0 | 129 | bioscientifica.com |

| 7-oxoLCA | Human | 5.0 | 107 | nih.gov |

| 7-oxoLCA | Mouse | 1.2 | 24 | nih.gov |

| 7-oxoLCA | Rat | 2.5 | 33 | nih.gov |

| 7-oxoLCA | Hamster | 1.9 | 36 | nih.gov |

| 7-oxoLCA | Dog | 2.2 | 41 | nih.gov |

| 7-oxoLCA | Guinea Pig | - | No Activity | nih.gov |

Biochemical Characterization of Enzyme-Inhibitor Interactions

Interactions with Other Steroid-Metabolizing Enzymes (e.g., HSD17B3, HSD17B2)

The conversion of 11KA4 into the potent androgen 11-ketotestosterone (B164220) (11KT) is a critical activation step. While several enzymes can catalyze this 17-ketoreduction, aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (HSD17B5), is the primary enzyme responsible for this conversion in human tissues. nih.govfrontiersin.orgresearchgate.netoup.com Research has demonstrated that AKR1C3 exhibits a significantly higher enzymatic efficiency for 11KA4 compared to classic androgen precursors like androstenedione (B190577) (A4). nih.govnih.govresearchgate.net For instance, the enzymatic efficiency (kcat/Km) of AKR1C3 for 11KA4 is reported to be 8-fold greater than for androstenedione. nih.govnih.gov This preference highlights the importance of the 11-oxygenated pathway in generating active androgens, particularly in tissues with high AKR1C3 expression, such as adipose tissue and castration-resistant prostate cancer cells. nih.govoup.comendocrine-abstracts.org

The enzyme 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3) is also capable of reducing 11KA4 to 11KT. uniprot.orgnih.gov HSD17B3 is almost exclusively expressed in testicular Leydig cells and is crucial for the conversion of androstenedione to testosterone (B1683101) during male sexual development. nih.gov While it can utilize 11KA4 as a substrate, the primary driver of 11KT production in many peripheral tissues is AKR1C3. nih.gov

Conversely, the oxidative conversion of 11KT back to the less active 11KA4 is catalyzed by oxidative HSD17B enzymes, such as 17β-hydroxysteroid dehydrogenase type 2 (HSD17B2). oup.comnih.gov HSD17B2 is an oxidative enzyme that inactivates potent androgens and estrogens. nih.govnih.gov The balance between the reductive activity of AKR1C3 and the oxidative activity of HSD17B2 is a crucial determinant of the net concentration of the active androgen 11KT within a cell. nih.govnih.gov Studies have shown that an increased AKR1C3:HSD17B2 ratio significantly favors the metabolic flux towards 11KT production, a condition observed in castration-resistant prostate cancer. nih.govnih.gov

Another key enzyme in the upstream synthesis of 11KA4 is 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). This enzyme is responsible for the conversion of 11β-hydroxyandrostenedione (11OHA4) into 11KA4. frontiersin.orgoup.comuniprot.org This step is a prerequisite for the subsequent production of 11KT by AKR1C3, as 11OHA4 is not a substrate for AKR1C3. oup.com

| Substrate | Enzyme | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹μM⁻¹) | Relative Efficiency Fold-Change (vs. Androstenedione) |

|---|---|---|---|---|---|

| 11-Ketoandrostenedione (11KA4) | AKR1C3 | 0.4 ± 0.1 | 1.5 ± 0.1 | 3.8 | ~8 |

| Androstenedione (A4) | AKR1C3 | 10.4 ± 2.6 | 4.7 ± 0.5 | 0.45 | 1 |

| 5α-Androstanedione | AKR1C3 | 2.6 ± 0.8 | 0.4 ± 0.03 | 0.15 | ~0.3 |

Data derived from studies on recombinant human AKR1C3 enzyme kinetics. nih.govnih.gov The values represent the mean ± standard error where available and are indicative of the enzyme's preference.

Identification and Role of Enzyme-Generated Reactive Intermediates

The enzymatic processing of this compound (11KA4) generates a cascade of steroid metabolites, which can be considered intermediates in the broader pathway of 11-oxygenated androgen metabolism. These intermediates are not "reactive" in the sense of causing cellular damage via covalent bonding, but are biochemically active steroids whose formation and further conversion play a pivotal role in androgen signaling and homeostasis.

The primary and most significant intermediate generated from 11KA4 is 11-ketotestosterone (11KT) . The production of 11KT via the action of AKR1C3 or HSD17B3 represents a crucial activation step, as 11KT is a potent androgen that can bind to and activate the androgen receptor with an efficacy comparable to testosterone. nih.govkarger.com The role of this intermediate is central to the physiological and pathophysiological effects of the 11-oxygenated androgen pathway, contributing significantly to the androgen pool, especially in women and in specific disease states like congenital adrenal hyperplasia and polycystic ovary syndrome. nih.govnih.gov

Once formed, 11KT itself becomes a substrate for further enzymatic action, leading to other key intermediates:

11-keto-5α-dihydrotestosterone (11KDHT) : This metabolite is formed from the 5α-reduction of 11KT, a reaction catalyzed by steroid 5α-reductase 2 (SRD5A2). researchgate.netuniroma1.it 11KDHT is also a potent androgen, in some assays demonstrating activity similar to dihydrotestosterone (B1667394) (DHT). karger.comsun.ac.za The generation of this intermediate further amplifies the androgenic signal initiated by 11KA4.

11-ketoetiocholanolone and 11-ketoandrosterone (B135574) : These are downstream inactivation products. The 5β-reduction of 11KT by AKR1D1 leads to the formation of 11-ketoetiocholanolone, which is considered an inactive metabolite. researchgate.netuniroma1.it The 5α-reduction pathway ultimately yields 11-ketoandrosterone. researchgate.net The formation of these intermediates represents a catabolic route, terminating the androgenic signal. 11-ketoandrosterone is often considered a more specific urinary marker for the production of 11KT. researchgate.net

The role of 11KA4 as a central intermediate is underscored by its position as a metabolic crossroads. It is synthesized from the adrenal precursor 11β-hydroxyandrostenedione (11OHA4) in peripheral tissues and serves as the direct substrate for the production of the potent androgen 11KT. oup.com The steady-state concentrations of these intermediates are determined by the relative activities of the synthesizing and metabolizing enzymes (e.g., HSD11B2, AKR1C3, HSD17B2, SRD5A, AKR1D1). nih.govoup.comresearchgate.net This enzymatic network allows for tissue-specific regulation of androgen activity, where locally generated intermediates like 11KT and 11KDHT can exert significant biological effects within tissues like the prostate and adipose tissue before being metabolized or released into circulation. karger.comsun.ac.za

| Intermediate Compound | Generating Enzyme(s) | Primary Biological Role |

|---|---|---|

| 11-Ketotestosterone (11KT) | AKR1C3, HSD17B3 | Potent androgen; activation of the androgen receptor. |

| 11-Keto-5α-dihydrotestosterone (11KDHT) | SRD5A2 (from 11KT) | Potent androgen; further amplification of the androgenic signal. |

| 11-Ketoetiocholanolone | AKR1D1 (from 11KT) | Inactive metabolite; termination of androgenic signal. |

| 11-Ketoandrosterone | SRD5A2 and subsequent enzymes (from 11KT) | Inactive metabolite; urinary marker of 11KT production. |

Synthetic Strategies and Chemical Transformations of Estr 4 Ene 3,11,17 Trione Derivatives

Total and Semisynthesis Approaches for Steroidal 4-ene-3,11,17-triones

The synthesis of estr-4-ene-3,11,17-trione and its analogues can be achieved through both total synthesis and semisynthesis routes.

Total Synthesis: Total synthesis involves the construction of the steroid skeleton from simple, non-steroidal starting materials. One documented total synthesis of 14β-estra-4-ene-3,11,17-trione involves a multi-step process starting from simpler organic molecules. acs.org While providing a high degree of flexibility in introducing various functionalities, total syntheses are often lengthy and may not be economically viable for large-scale production. google.com For instance, the total synthesis of (+)-estr-4-ene-3,17-dione has been reported, highlighting the complexity of constructing the steroidal backbone from the ground up. nih.gov

Semisynthesis: Semisynthesis, on the other hand, starts from a readily available steroid precursor, which is then chemically modified to yield the desired product. This approach is generally more efficient for producing this compound and its derivatives. A common starting material for the semisynthesis of 11-oxygenated steroids is hydrocortisone. google.com The process can involve a series of reactions including hydrogenolysis, ketone reduction, diol cleavage, and oxidation to yield the target trione (B1666649). google.com Another example is the use of 11α-hydroxy-18-methyl-estra-4-en-3,17-dione, which can be obtained through microbial hydroxylation, as a precursor for the synthesis of 11-methylene-18-methyl-estr-4-en-3,17-dione. google.com

The choice between total and semisynthesis often depends on the desired final product, the availability of starting materials, and economic considerations. For many complex steroids, semisynthesis from natural sources like diosgenin (B1670711) or cholesterol remains a more practical approach. wikiwand.com

Functional Group Interconversions and Derivatization at C-3, C-11, and C-17

The carbonyl groups at positions C-3, C-11, and C-17 of this compound are key sites for functional group interconversions and derivatization, allowing for the synthesis of a wide range of analogues.

C-3 Position: The α,β-unsaturated ketone at the A-ring (C-3) can undergo various reactions. For instance, the C-3 carbonyl can be selectively protected as a ketal to allow for reactions at other positions. google.com Reduction of the C-3 ketone can lead to the corresponding alcohol, and subsequent modifications can be performed.

C-11 Position: The C-11 ketone is a crucial handle for introducing different functionalities. It can be reduced to an 11-hydroxy group, which can then be further modified. For example, the oxidation of an 11α-hydroxy precursor is a key step in the synthesis of 18-methyl-estra-4-en-3,11,17-trione. google.com The C-11 ketone can also be a site for introducing a methylene (B1212753) group via a Wittig reaction, a key transformation in the synthesis of some pharmacologically active steroids. google.com

C-17 Position: The C-17 ketone is another important site for modifications. Selective reduction of the C-17 carbonyl group is a common transformation. For example, in the synthesis of certain steroid derivatives, the C-17 ketone of 18-methyl-estr-5-en-3,11,17-trione 3,3'-acetal is selectively reduced to a hydroxyl group. google.com The C-17 position can also be modified to introduce oxime functionalities, which have been explored for their potential biological activities. mdpi.com

These functional group interconversions are essential for creating a diverse library of this compound derivatives with varied biological profiles.

Stereoselective Synthesis of Novel Analogues

The stereochemistry of the steroid nucleus is critical for its biological activity. Therefore, the stereoselective synthesis of novel analogues of this compound is an area of significant research interest.

Stereoselectivity can be achieved through various strategies, including the use of chiral catalysts, stereocontrolled reductions, and the strategic use of protecting groups. For example, the stereoselective reduction of the C-12 carbonyl group is a key step in the synthesis of deoxycholic acid (DCA) from a steroidal precursor. google.com Similarly, the stereoselective synthesis of 11-oxoprogesterone has been achieved via a thermolytic reaction of an olefinic benzocyclobutene derivative. researchgate.net

The development of stereoselective methods allows for the synthesis of specific isomers of a given steroid, which is crucial for understanding structure-activity relationships and for the development of more potent and selective drugs.

Regioselective Oxidations and Reductions in Steroid Synthesis

Regioselectivity, the ability to react with a specific functional group in a molecule with multiple reactive sites, is a major challenge in steroid chemistry. The development of regioselective oxidation and reduction methods is crucial for the efficient synthesis of complex steroid derivatives.

Regioselective Oxidations: Various reagents and methods have been developed for the regioselective oxidation of steroids. For instance, chromium-based oxidants have been used for the allylic oxidation of the C-3 position in a Δ4 steroid. tdl.org The Schönecker oxidation, using copper, can be employed to functionalize various positions of the steroid core, including C-1, C-3, C-5, C-6, C-7, C-12, C-17, and C-19. tdl.org Microbial biotransformations also offer a powerful tool for regioselective hydroxylations. For example, fungi like Acremonium strictum can regioselectively hydroxylate androst-4-ene-3,17-dione at the 6β and 14α positions.

Regioselective Reductions: Selective reduction of one of several carbonyl groups in a steroid is another important transformation. For example, the Luche reduction, which uses cerium(III) chloride in combination with sodium borohydride, is known for the selective reduction of ketones in the presence of other reducible functional groups. This method has been applied to the selective reduction of the C-17 carbonyl group in 18-methyl-estr-5-en-3,11,17-trione 3,3'-acetal. google.com Molecularly imprinted polymers have also been investigated as a tool for the selective reduction of steroid ketones. acs.org

The ability to perform regioselective oxidations and reductions with high efficiency and selectivity is a cornerstone of modern steroid synthesis, enabling the creation of complex and novel steroidal structures.

Data Tables

Table 1: Key Synthetic Transformations of this compound Derivatives

| Transformation | Starting Material | Reagents/Conditions | Product | Reference |

| Oxidation | 11α-hydroxy-18-methyl-estra-4-en-3,17-dione | Pyridine-SO3 complex, DMSO, TEA | 18-methyl-estra-4-en-3,11,17-trione | google.com |

| Selective Reduction | 18-methyl-estr-5-en-3,11,17-trione 3,3'-acetal | CeCl₃·7H₂O, NaBH₄ | 17-hydroxy-18-methyl-estr-5-en-3,11-dione 3,3'-acetal | google.com |

| Wittig Reaction | 17-hydroxy-11-keto steroid intermediate | Triphenylphosphonium bromide ylide | 11-methylene steroid derivative | google.com |

| Ketal Protection | 18-methyl-estra-4-en-3,11,17-trione | Ethylene glycol, acid catalyst | 18-methyl-estr-5-en-3,11,17-trione 3,3'-acetal | google.com |

| Regioselective Hydroxylation | Androst-4-ene-3,17-dione | Acremonium strictum | 6β,14α-dihydroxy-4-androstene-3,17-dione |

Analytical Chemistry Methodologies for Steroidal 4 Ene 3,11,17 Triones

Advanced Chromatographic Techniques (GC-MS, LC-MS/MS) for Identification and Quantification

Chromatographic methods coupled with mass spectrometry are the gold standard for steroid analysis, offering high specificity and sensitivity. nih.gov Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of Estr-4-ene-3,11,17-trione.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has historically been a cornerstone of steroid profiling. mdpi.com For the analysis of this compound, the method typically involves a multi-step process:

Extraction: The steroid is first extracted from the biological matrix (e.g., urine, plasma) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). scielo.braustinpublishinggroup.com

Hydrolysis: If analyzing conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is required to cleave glucuronide and sulfate (B86663) groups. mdpi.comendocrine-abstracts.org

Derivatization: Steroids like this compound are not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a chemical derivatization step is essential to increase their volatility and improve chromatographic behavior. scielo.br A common method is trimethylsilylation, which converts hydroxyl and keto groups into trimethylsilyl (B98337) (TMS) ethers. scielo.brnagoya-u.ac.jp For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a frequently used derivatizing agent. researchgate.netdshs-koeln.de

Analysis: The derivatized sample is injected into the GC-MS system. The compound is separated from other substances on a capillary column and then ionized and detected by the mass spectrometer, which provides a unique fragmentation pattern for structural identification and quantification. scielo.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for steroid analysis in many clinical and research laboratories due to its high throughput, specificity, and sensitivity, often without the need for derivatization. nih.govnih.gov

Sample Preparation: Sample preparation for LC-MS/MS can be simpler than for GC-MS. Often, a straightforward protein precipitation is followed by online solid-phase extraction (SPE) for sample cleanup and concentration. nih.govmdpi.comlcms.cz This approach reduces sample handling and analysis time. endocrine-abstracts.org

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. mdpi.com Reversed-phase columns, such as C18 or biphenyl (B1667301) stationary phases, are commonly used to separate this compound from its isomers and other endogenous steroids based on their polarity. restek.comresearchgate.net

Detection: The separated compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem mass spectrometer. nih.govresearchgate.net The use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides exceptional selectivity and sensitivity for quantification. nih.gov Chemical derivatization can sometimes be employed to enhance ESI efficiency and thus sensitivity for certain steroids. researchgate.netnih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Sample Preparation | Complex; requires extraction, hydrolysis, and mandatory chemical derivatization. mdpi.comscielo.br | Simpler; often direct injection after protein precipitation and/or solid-phase extraction. nih.govmdpi.com |

| Derivatization | Essential for volatility (e.g., trimethylsilylation). researchgate.netnagoya-u.ac.jp | Generally not required, but can be used to improve ionization efficiency and sensitivity. researchgate.netnih.gov |

| Analysis Time | Longer run times due to complex sample preparation and chromatography. endocrine-abstracts.org | Shorter run times, enabling high-throughput analysis. endocrine-abstracts.orgmdpi.com |

| Sensitivity | High, with detection limits often in the ng/mL to pg/mL range. scielo.brnih.gov | Very high, often superior to GC-MS, with limits of quantification (LLOQ) in the low pg/mL or pmol/L range. mdpi.comnih.goveurospe.org |

| Specificity | High, based on chromatographic retention time and mass fragmentation patterns. scielo.br | Excellent, especially using multiple reaction monitoring (MRM), which minimizes interferences. nih.gov |

| Application | Comprehensive urinary steroid profiling, metabolic studies. mdpi.com | High-throughput clinical diagnostics, quantification in various biological matrices. nih.govmdpi.com |

Immunochemical Assay Development (e.g., Radioimmunoassay) for Trione (B1666649) Detection

Immunochemical assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are based on the principle of competitive binding between an unlabeled antigen (the target steroid) and a labeled antigen for a limited number of specific antibody binding sites. researchgate.net These methods can be developed for rapid screening of this compound.

Radioimmunoassay (RIA)

RIA was one of the first immunoassay techniques used for steroid hormone quantification. jcrpe.org The development of an RIA for this compound would involve:

Antibody Production: A highly specific antibody against this compound must be generated. nih.gov This is achieved by conjugating the steroid (as a hapten) to a larger carrier protein to make it immunogenic. oup.com

Radiolabeled Tracer: A radiolabeled version of the steroid (e.g., with tritium (B154650) ³H or iodine ¹²⁵I) is required as a tracer.

Assay Procedure: A known amount of the antibody and radiolabeled tracer are incubated with the biological sample. The endogenous steroid in the sample competes with the tracer for antibody binding sites. After separation of bound from unbound tracer, the radioactivity of the bound fraction is measured. The concentration of the steroid in the sample is inversely proportional to the measured radioactivity.

While historically significant, RIAs have been largely superseded by non-radioactive methods due to the costs and safety precautions associated with handling radioactive materials. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunochemical method that offers high throughput and avoids radioactivity. researchgate.netnih.gov Commercial ELISA kits are available for the structurally related androgen, 11-ketotestosterone (B164220), demonstrating the feasibility of this format. arborassays.comelkbiotech.comcaymanchem.com A competitive ELISA for this compound would typically follow these steps:

Plate Coating: A microtiter plate is coated with an antibody specific to this compound (or a secondary antibody). arborassays.com

Competitive Reaction: The sample is added to the well along with a known amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase, HRP). elkbiotech.com The free steroid in the sample and the enzyme-conjugated steroid compete for binding to the antibody.

Signal Development: After washing away unbound components, a substrate is added that reacts with the enzyme to produce a measurable color change. elkbiotech.com The intensity of the color is inversely proportional to the concentration of this compound in the sample. caymanchem.com

A major challenge for all immunoassays is cross-reactivity, where the antibody may bind to other structurally similar steroids, leading to a lack of specificity and potentially inaccurate results. jcrpe.orgoup.com Therefore, mass spectrometry-based methods remain the reference for definitive quantification. oup.com

Table 2: Overview of Immunochemical Assay Formats for Steroid Detection

| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |

|---|---|---|

| Principle | Competitive binding using a radiolabeled antigen. nih.gov | Competitive binding using an enzyme-labeled antigen. elkbiotech.com |

| Detection | Scintillation counting (radioactivity). | Spectrophotometry (color change). elkbiotech.com |

| Advantages | High sensitivity. | High throughput, no radioactive waste, suitable for automation. researchgate.netnih.gov |

| Disadvantages | Requires handling of radioactive materials, short shelf-life of reagents, waste disposal issues. researchgate.net | Potential for significant cross-reactivity, less specific than MS-based methods. oup.com |

| Primary Use | Largely historical; replaced in many routine applications. researchgate.net | Screening large numbers of samples, initial clinical testing. nih.gov |

Metabolite Profiling and Characterization in Biological Matrices

Understanding the metabolic fate of this compound is essential for interpreting its biological activity and for developing comprehensive diagnostic tests. Metabolite profiling involves identifying and quantifying the products of its biotransformation in biological matrices like urine and serum. nih.govmdpi.com

This compound (11-ketoandrostenedione) is part of the 11-oxygenated androgen pathway. nih.gov This pathway begins with the adrenal-derived precursor androstenedione (B190577), which is converted to 11β-hydroxyandrostenedione (11-OHA4) by the enzyme CYP11B1. nih.govoup.com 11-OHA4 is then oxidized to 11-ketoandrostenedione. nih.gov This compound can be further metabolized.

Key metabolic reactions include:

Reduction: The C17-keto group can be reduced to form 11-ketotestosterone (11-KT), a potent androgen. oup.com The C3-keto group and the C4-C5 double bond can also be reduced.

Hydroxylation: Additional hydroxyl groups can be added to the steroid nucleus.

Conjugation: The parent compound and its metabolites are often conjugated with glucuronic acid or sulfate in the liver to increase water solubility and facilitate urinary excretion. nih.gov

The characterization of these metabolites is primarily accomplished using GC-MS and LC-MS/MS. mdpi.comnih.gov Urinary steroid profiling by GC-MS after enzymatic hydrolysis and derivatization can reveal a wide range of metabolites. mdpi.com LC-MS/MS is particularly powerful for analyzing both free and conjugated steroids directly from plasma or urine. nih.gov By comparing the metabolic profile in samples to known standards, novel metabolites can be identified and their structures elucidated through their mass spectrometric fragmentation patterns. For instance, 11-ketoandrosterone (B135574) is a known urinary metabolite of 11-ketotestosterone and would also be an expected downstream metabolite of this compound. wikipedia.orgrupahealth.com

Table 3: Potential Metabolites of this compound (11-Ketoandrostenedione)

| Metabolite Name | Abbreviation | Metabolic Transformation | Biological Significance |

|---|---|---|---|

| 11-Ketotestosterone | 11-KT | Reduction of C17-ketone. oup.com | A potent bioactive androgen. oup.comwikipedia.org |

| 11-Ketoandrosterone | 11-KA | Reduction of A-ring (C3-ketone and C4-5 double bond). wikipedia.org | Urinary end-product, used as a biomarker of 11-KT production. wikipedia.orgrupahealth.com |

| 11β-Hydroxyandrostenedione | 11-OHA4 | Reduction of C11-ketone. | Precursor in the 11-oxygenated androgen pathway. nih.gov |

| 11-Ketoetiocholanolone | - | Reduction of A-ring. | Isomer of 11-ketoandrosterone, urinary metabolite. |

| Glucuronide/Sulfate Conjugates | - | Phase II conjugation. nih.gov | Water-soluble forms for excretion. |

Method Validation and Sensitivity Considerations in Steroid Analysis

For any analytical method to be considered reliable for research or clinical use, it must undergo rigorous validation. researchgate.net Validation ensures that the method is fit for its intended purpose, providing accurate and reproducible data. researchgate.net Key validation parameters are defined by regulatory bodies and scientific guidelines. researchgate.netresearchgate.net

Key Validation Parameters:

Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as structurally related steroids. scielo.brnih.gov In MS-based methods, this is demonstrated by the absence of interfering peaks at the analyte's retention time and m/z transition. scielo.brnih.gov

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. eurospe.org This is typically assessed by analyzing calibration curves prepared in a matrix similar to the samples. scielo.brresearchgate.net Correlation coefficients (r) should be close to 1.0. researchgate.net

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as percentage bias. endocrine-abstracts.orgresearchgate.net A bias of <15% is generally considered acceptable. mdpi.comendocrine-abstracts.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels and expressed as the coefficient of variation (%CV). endocrine-abstracts.orgresearchgate.net A %CV of <15% is a common acceptance criterion. mdpi.comendocrine-abstracts.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, typically at a signal-to-noise ratio (S/N) of 3. dshs-koeln.de The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. endocrine-abstracts.orgresearchgate.net The LOQ is a critical parameter for measuring low endogenous steroid concentrations. endocrine-abstracts.org

Recovery and Matrix Effects: Recovery assesses the efficiency of the extraction process. researchgate.net Matrix effects evaluate the influence of co-eluting, endogenous compounds from the sample matrix on the ionization of the analyte, which can cause ion suppression or enhancement. endocrine-abstracts.orgnih.gov

Sensitivity Considerations: Achieving high sensitivity is paramount for steroid analysis, as endogenous concentrations can be very low. researchgate.netendocrine-abstracts.org For LC-MS/MS, sensitivity can be enhanced by optimizing sample preparation to concentrate the analyte, improving chromatographic separation to reduce matrix effects, and fine-tuning mass spectrometer parameters. nih.gov Chemical derivatization can be employed to add a readily ionizable group to the steroid molecule, significantly boosting the signal. researchgate.netnih.govnih.gov For immunoassays, sensitivity depends on the affinity of the antibody and the specific assay design. caymanchem.com The development of highly sensitive methods has enabled the measurement of steroids in low-volume samples and in populations with low circulating levels. nih.govendocrine-abstracts.org

Table 4: Key Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Selectivity | No significant interfering peaks at the retention time of the analyte and its internal standard. scielo.br | Signal from interferences should be <20% of the LOQ response. |

| Linearity | Demonstrates a proportional relationship between instrument response and concentration. researchgate.net | Correlation coefficient (r or r²) > 0.99. researchgate.net |

| Accuracy (Bias) | Closeness of measured concentration to the nominal concentration. endocrine-abstracts.org | Within ±15% of the nominal value (±20% at the LOQ). mdpi.comendocrine-abstracts.org |

| Precision (%CV) | Agreement between replicate measurements. endocrine-abstracts.org | ≤15% (≤20% at the LOQ). mdpi.comendocrine-abstracts.org |

| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable accuracy and precision. researchgate.net | Analyte response should be ≥5-10 times the response of a blank sample. austinpublishinggroup.com |

| Recovery | Efficiency of the sample extraction procedure. researchgate.net | Consistent, precise, and reproducible. Often in the range of 85-115%. mdpi.com |

Research Applications and Broader Implications in Steroid Biochemistry

Application as Biochemical Probes in Steroidogenic Research

Androst-4-ene-3,11,17-trione and its related metabolites are pivotal in steroidogenic research, often serving as biochemical probes to elucidate enzyme function and metabolic pathways. The metabolism of adrenosterone (B1665554) itself is a subject of investigation to understand the complex network of steroid transformations. researchgate.net For instance, studies tracking the urinary metabolites of administered adrenosterone help map its metabolic fate and identify the enzymes involved. researchgate.net

Investigation of Enzyme Cofactor Dependencies and Substrate Channeling

The study of androst-4-ene-3,11,17-trione metabolism provides significant insights into the cofactor requirements and substrate logistics within the cell. Many of the enzymatic reactions involving this steroid and its relatives are dependent on specific cofactors, most notably NADPH (Nicotinamide Adenine Dinucleotide Phosphate Hydrogen).

Enzyme Cofactor Dependencies: The enzymes responsible for metabolizing these steroids often belong to the cytochrome P450 superfamily or the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies, which typically utilize NADPH or NAD+ as cofactors. nih.govoup.com

Aromatase (CYP19A1): This enzyme, which converts androgens to estrogens, receives electrons from NADPH via the NADPH-cytochrome P450 reductase, making NADPH essential for its catalytic activity. oup.com

Aldo-Keto Reductases (AKRs): The enzyme AKR1D1 catalyzes the 5β-reduction of steroid hormones with a Δ⁴-3-one structure, such as androst-4-ene-3,11,17-trione, in an NADPH-dependent reaction. genecards.org Similarly, AKR1C3 utilizes NADPH to convert 11-ketoandrostenedione (11-KA4) to 11-ketotestosterone (B164220) (11-KT). nih.gov

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes catalyze the interconversion of 17-keto and 17β-hydroxy steroids. nih.gov For example, 17β-HSD1 uses NADPH as a cofactor to reduce the 17-keto group of estrone (B1671321) to the 17β-hydroxyl group of estradiol. nih.gov

Substrate Channeling: Substrate channeling is the direct transfer of a metabolic intermediate from one enzyme to the next in a pathway without diffusing into the bulk solvent. wikipedia.org This process enhances efficiency, protects unstable intermediates, and prevents metabolic crosstalk. wikipedia.orgsandiego.edunih.gov In steroidogenesis, evidence suggests the existence of such organized enzyme complexes, or "metabolons." sandiego.edu Research indicates that the 11β-hydroxylation of androstenedione (B190577) (A4) by CYP11B1 in the adrenal glands preferentially uses locally produced A4, as the addition of exogenous testosterone (B1683101) does not increase the output of 11-oxygenated androgens. nih.gov This suggests a functional compartmentalization or channeling of substrates within the adrenal zona reticularis, ensuring efficient production of 11-oxygenated precursors. nih.gov The distinct localization of steroidogenic enzymes within different zones of the adrenal cortex further supports a model of metabolic channeling to produce specific classes of steroid hormones like mineralocorticoids, glucocorticoids, and androgens. nih.gov

Development of Novel Research Tools for Endocrine System Studies

Research centered on androst-4-ene-3,11,17-trione has directly led to the creation of new tools for studying the endocrine system. Adrenosterone itself serves as a precursor or starting material in the chemical synthesis of novel steroid analogues designed for specific research purposes, such as investigating structure-activity relationships of steroid receptors. google.com.pg

Furthermore, detailed investigation into the metabolism of adrenosterone has driven the development of advanced analytical methods. For instance, to detect its administration in sports, specific screening criteria based on urinary metabolite concentrations and ratios have been established using techniques like gas chromatography-mass spectrometry (GC-MS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). researchgate.net These highly sensitive detection protocols are powerful research tools for endocrinology and anti-doping science. researchgate.net

The table below shows proposed GC-MS screening criteria for detecting adrenosterone administration, developed from analyzing its primary metabolites in a reference population.

| Metabolite / Ratio | Proposed Screening Threshold |

|---|---|

| 11β-hydroxyandrosterone Concentration | > 10,000 ng/mL (specific gravity adjusted to 1.020) |

| 11β-hydroxyandrosterone / 11β-hydroxyetiocholanolone Ratio | > 20 |

In another practical application, the metabolite 11-oxoetiocholanolone is the target of commercial enzyme-linked immunosorbent assay (ELISA) kits. nih.gov These kits provide a simple and non-invasive method for quantifying adrenal activity by measuring the metabolite in fecal samples from various animal species, serving as an invaluable tool for wildlife and veterinary research. nih.gov

In vitro and Ex vivo Model Systems for Studying Biological Activity

In vitro (cell-based) and ex vivo (tissue-based) models are indispensable for studying the biological activity and metabolism of steroids like androst-4-ene-3,11,17-trione in a controlled environment. nih.govnih.gov These systems allow researchers to isolate specific biological processes from the systemic complexity of a whole organism.

Examples of such models in steroid research include:

In vitro biosynthesis studies: Testicular tissue from the round goby has been used in an in vitro system to demonstrate the biosynthesis of novel 5β-reduced steroids, identifying 11-oxo-etiocholanolone as a steroid present in reproductively mature males. medchemexpress.commedchemexpress.com

Ex vivo tissue incubations: Human placental microsomes, an ex vivo model rich in aromatase, have been used to study the time-dependent inactivation of the enzyme by inhibitors like androst-4-ene-3,6,17-trione. wikipedia.org

In vitro cell cultures: Cultured rat Sertoli cells provide a model system to study the hormonal regulation of aromatase. oup.com In these cultures, follicle-stimulating hormone (FSH) stimulates aromatase activity, an effect that can be blocked by specific inhibitors, allowing for detailed mechanistic investigations. oup.com

These models are crucial for validating the biological effects and metabolic pathways of steroids. For example, a commercial ELISA kit for measuring 11-oxoetiocholanolone was validated for use in equine and bovine feces, demonstrating its precision and accuracy in these ex vivo samples. nih.gov

The table below presents the validation data for the commercial ELISA kit, highlighting its reliability as a research tool.

| Parameter | Equine Feces | Bovine Feces |

|---|---|---|

| Intra-assay CV (%) | 5.8% | 9.9% |

| Inter-assay CV (%) | 11.2% | 11.2% |

| Analytical Sensitivity | 0.186 ng/mL | 0.186 ng/mL |

Q & A

Basic Research Questions

Q. What established synthetic methodologies exist for Estr-4-ene-3,11,17-trione, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via oxidation reactions, such as Swern oxidation, as exemplified in the synthesis of 18-methyl-estra-4-en-3,11,17-trione (EP3865501A1). Key steps include ketone oxidation at position 11 using reagents like oxalyl chloride and dimethyl sulfoxide. Optimization involves controlling reaction temperature (e.g., –15°C for intermediate stability), stoichiometric ratios of oxidizing agents, and purification via column chromatography. Reaction efficiency can be enhanced by using anhydrous solvents and inert atmospheres to prevent side reactions .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl groups (C=O) at positions 3, 11, and 17 (peaks ~1700–1750 cm⁻¹). Nuclear Magnetic Resonance (NMR) confirms stereochemistry: ¹H NMR shows characteristic proton signals for the estrane backbone (e.g., δ 5.7 ppm for the C4 olefinic proton), while ¹³C NMR resolves ketone carbons. Mass spectrometry (MS) with electron ionization (EI) provides molecular ion peaks at m/z 300 (C₁₉H₂₄O₃) and fragmentation patterns for structural validation. Reference spectral libraries (e.g., NIST Chemistry WebBook) are critical for cross-verification .

Q. What analytical techniques ensure purity and structural fidelity during synthesis?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 240 nm) is used to assess purity, with retention time matching authenticated standards. Reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water) optimize separation. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) measures purity >98%. Differential Scanning Calorimetry (DSC) confirms melting point consistency (219°C) and polymorphic stability .

Q. How is this compound identified in complex biological matrices?

- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for urine and serum analysis. Sample preparation includes solid-phase extraction (SPE) using C18 cartridges. Chromatographic separation employs gradient elution (methanol/0.1% formic acid), with MRM transitions (m/z 300 → 121 for quantification). Matrix-matched calibration curves and deuterated internal standards minimize ion suppression .

Advanced Research Questions

Q. How can researchers design studies to elucidate its metabolic conversion to 11-ketotestosterone in doping contexts?

- Methodological Answer : Radiolabeled (¹⁴C or ³H) this compound is administered in vitro (hepatocyte cultures) or in vivo (animal models). Metabolites are profiled using high-resolution MS (HRMS) and compared to reference standards (e.g., 11-ketotestosterone). Enzyme kinetics (Km, Vmax) for 11β-hydroxysteroid dehydrogenase (11β-HSD) are quantified via fluorometric assays. Human studies require WADA-compliant protocols and ethical approval due to its prohibited status .

Q. What strategies resolve contradictions in reported bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from differences in metabolic activation or bioavailability. In vitro studies using androgen receptor (AR) reporter gene assays should include cofactors (NADPH for redox reactions). In vivo studies must account for interspecies variations in 11β-HSD expression. Parallel experiments with isotopically labeled compounds and tissue-specific knockout models (e.g., liver-specific 11β-HSD1 mice) clarify mechanistic pathways .

Q. What challenges exist in detecting its metabolites for anti-doping compliance?

- Methodological Answer : Metabolites like 11-ketotestosterone exhibit low urinary concentrations (<1 ng/mL). Gas Chromatography-MS (GC-MS) with derivatization (e.g., MSTFA for silylation) enhances volatility. However, matrix interference from endogenous steroids (e.g., cortisol) necessitates immunoaffinity purification. False positives are mitigated via orthogonal methods (LC-MS/MS and GC-MS) and longitudinal monitoring of urinary metabolite ratios .

Q. How can researchers evaluate its role in modulating steroidogenesis enzymes?

- Methodological Answer : Competitive inhibition assays using recombinant 17β-hydroxysteroid dehydrogenase (17β-HSD) or cytochrome P450 enzymes (CYP11B1) quantify IC₅₀ values. Gene expression profiling (qPCR or RNA-seq) of steroidogenic tissues (adrenal glands, testes) identifies transcriptional regulation. CRISPR-Cas9 knockout cell lines validate enzyme-specific effects. Cross-reactivity with other steroids (e.g., androstenedione) is assessed via homology modeling and docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.